5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
Description
5-(Oxolane-3-carbonyl)-2λ⁶-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a bicyclic heterocyclic compound featuring a strained norbornane-like framework (bicyclo[2.2.1]heptane). Its core structure includes:
- A sulfur atom in a sulfone (dione) configuration at the 2-position (2λ⁶-thia).
- A secondary amine at the 5-position (5-aza), substituted with an oxolane-3-carbonyl group.
- Rigid bicyclic geometry, which influences conformational stability and intermolecular interactions.
The oxolane (tetrahydrofuran) carbonyl moiety may enhance solubility or serve as a hydrogen-bond acceptor, while the sulfone group contributes to electronic and metabolic stability .
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c12-10(7-1-2-15-5-7)11-4-9-3-8(11)6-16(9,13)14/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQDUCQPDYYFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC3CC2CS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves a series of cycloaddition reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using organocatalysis. The formal [4 + 2] cycloaddition reaction enabled by organocatalysis allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials .
Chemical Reactions Analysis
Types of Reactions
5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.
Substitution: Substitution reactions, such as arylation, can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed reactions are common for introducing aryl groups.
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of the original bicyclic structure.
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that compounds similar to 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione exhibit significant antiviral activity. For instance, antiviral compounds derived from related bicyclic structures have shown effectiveness against various viral infections by inhibiting viral replication mechanisms. The structural features of these compounds enhance their interaction with viral proteins, making them promising candidates for drug development .
Anticancer Activity
Research has demonstrated that derivatives of bicyclic compounds can serve as potential anticancer agents. In vitro studies have shown that these compounds induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the activation of caspases . The incorporation of specific functional groups in the structure can enhance their selectivity and potency against cancer cell lines.
Case Study: Synthesis and Biological Evaluation
A study synthesized a series of bicyclic compounds, including derivatives of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, and evaluated their biological activities. The synthesized compounds were subjected to cytotoxicity assays against several cancer cell lines, revealing IC50 values in the micromolar range, indicating significant anticancer potential .
Polymer Chemistry
The compound's unique bicyclic structure allows it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has focused on developing polymers with improved biocompatibility for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .
Conductive Materials
In material science, derivatives of this compound are being explored for use in conductive polymers. These materials have applications in electronic devices due to their ability to conduct electricity while maintaining flexibility and light weight. The integration of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione into polymer systems has shown promise in enhancing conductivity without compromising other desirable properties .
Pesticide Development
The compound's structural attributes make it a candidate for developing new pesticides with targeted action against specific pests while minimizing environmental impact. Studies have indicated that modifications to the bicyclic framework can lead to increased efficacy and reduced toxicity to non-target organisms .
Case Study: Efficacy Testing
Field trials conducted with formulations containing derivatives of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione demonstrated effective pest control with lower application rates compared to conventional pesticides. The results indicated not only improved pest mortality rates but also a favorable safety profile for beneficial insects .
Mechanism of Action
The mechanism of action of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves its interaction with molecular targets through its bicyclic framework. The compound can form stable complexes with various biomolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific derivatives and their functional groups.
Comparison with Similar Compounds
2λ⁶-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione Hydrochloride
- Key Differences : Lacks the oxolane-3-carbonyl substituent; instead, it is protonated as a hydrochloride salt.
- The hydrochloride salt form improves crystallinity for pharmaceutical formulation .
2,2,3-Trimethyl-bicyclo[2.2.1]heptane
- Key Differences: A non-heterocyclic bicyclo[2.2.1]heptane derivative with methyl substituents.
- Implications : The lack of heteroatoms (N, S) and functional groups limits its utility in drug design but highlights the scaffold’s adaptability for hydrophobic interactions in materials science .
Azabicyclo Compounds with Varying Ring Systems
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (Beta-Lactams)
- Examples: Penicillin-related structures (e.g., (2S,5R,6R)-6-[(R)-2-amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid).
- Key Differences : Smaller [3.2.0] ring system with a beta-lactam ring; sulfur is part of a thiazolidine ring.
- Implications : The beta-lactam motif is critical for antibiotic activity (inhibiting cell wall synthesis), whereas the target compound’s sulfone group lacks this reactivity .
3-Azabicyclo[3.1.0]hexane-2,4-diones (Procymidone, Vinclozolin)
- Examples : 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (procymidone).
- Key Differences : Smaller [3.1.0] ring system with dichlorophenyl substituents; used as fungicides.
- Implications : The dichlorophenyl group enhances lipophilicity and agrochemical activity, contrasting with the target compound’s polar oxolane carbonyl group .
Functional Group Variations in Bicyclic Heterocycles
5-Azabicyclo[2.2.2]octane Derivatives
- Examples : 5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole.
- Key Differences : Larger [2.2.2] ring system with oxadiazole and hydroxyl groups.
Thiazolidinones with Bicyclic Motifs
- Examples: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone.
- Key Differences: Combines thiazolidinone and hydrazone moieties on a non-bicyclic scaffold.
- Implications : The hydrazone group confers metal-chelating properties, useful in anticancer or antimicrobial contexts, unlike the target compound’s sulfone-based stability .
Research Implications
The target compound’s unique combination of a rigid bicyclo[2.2.1]heptane core, sulfone group, and oxolane carbonyl substituent distinguishes it from analogues in terms of:
- Metabolic Stability : Sulfones resist oxidative degradation compared to thioethers or amines.
- Stereochemical Precision : The bicyclic scaffold enforces specific conformations, advantageous for selective target engagement.
- Solubility-Permeability Balance : The oxolane carbonyl may enhance aqueous solubility without sacrificing membrane permeability.
Biological Activity
5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a complex bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bicyclic framework that includes an oxolane carbonyl and a thia azabicyclic moiety. This unique configuration is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione can be summarized in the following categories:
-
Antimicrobial Activity
- Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Case Study: A study demonstrated that derivatives of azabicyclo compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory effects, particularly in models of inflammatory diseases.
- Research Findings: In vitro assays showed that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory activity .
-
CNS Activity
- There is emerging evidence that the compound may influence central nervous system (CNS) functions.
- Mechanism of Action: It is hypothesized that the bicyclic structure allows for interaction with neurotransmitter receptors, potentially modulating neurotransmission and exhibiting neuroprotective effects .
Pharmacological Studies
Several pharmacological studies have been conducted to elucidate the mechanisms underlying the biological activities of this compound:
The mechanisms by which 5-(oxolane-3-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione exerts its biological effects are still under investigation. However, proposed mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction: It may act as an agonist or antagonist at various neurotransmitter receptors, influencing CNS activity.
Q & A
Q. What are the key structural features influencing the reactivity of this bicyclic sulfonamide?
The compound’s bicyclo[2.2.1]heptane framework introduces significant steric constraints, while the oxolane-3-carbonyl group enhances electrophilicity at the sulfur center. The sulfonamide moiety (λ⁶-sulfur) contributes to hydrogen-bonding interactions, critical for binding to biological targets like enzymes or receptors. Analytical techniques such as X-ray crystallography and NMR spectroscopy are essential for confirming stereochemical assignments and electronic environments .
Q. What synthetic strategies are reported for constructing the bicyclo[2.2.1]heptane core?
Common approaches include:
- Cycloaddition reactions : [3+2] cycloadditions between aziridines and thioesters to form the bicyclic framework .
- Ring-closing metathesis : Utilized for forming strained bicyclic systems, though yields may vary depending on catalyst choice (e.g., Grubbs catalysts) .
- Protection/deprotection sequences : Critical for functionalizing the azabicyclo core without disrupting the sulfonamide group .
Table 1: Comparison of Synthetic Methods
Q. How is the purity and stereochemical integrity validated during synthesis?
- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) .
- ¹³C NMR : Distinguishes diastereomers via carbonyl and sulfonamide carbon shifts .
- X-ray crystallography : Definitive confirmation of absolute configuration, especially for strained bicyclic systems .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to nicotinic acetylcholine receptors (nAChRs), leveraging the sulfonamide’s hydrogen-bonding capacity .
- DFT calculations : Evaluate electronic effects of substituents on the oxolane carbonyl group, correlating with experimental reactivity data .
Q. What challenges arise in enantioselective synthesis, and how are they addressed?
- Chiral auxiliaries : Use of tert-butyl carbamate groups to induce asymmetry during cyclization .
- Catalytic asymmetric methods : Rhodium-catalyzed carbonylations with chiral ligands (e.g., Josiphos) achieve >90% enantiomeric excess (ee) but require strict anhydrous conditions .
Table 2: Enantioselective Synthesis Optimization
| Catalyst System | ee (%) | Key Findings | Reference |
|---|---|---|---|
| Rh/(R,S)-t-Bu-Josiphos | 92 | THF/H₂O solvent system critical | |
| Chiral oxazaborolidine | 85 | Limited scalability |
Q. How do structural modifications impact metabolic stability in preclinical studies?
- Oxolane ring substitution : Fluorination at the 4-position of oxolane reduces CYP450-mediated oxidation, improving half-life in rodent models .
- Sulfonamide bioisosteres : Replacement with phosphonamide groups mitigates renal toxicity but lowers solubility .
Methodological Considerations
Q. What analytical workflows resolve contradictions in reported spectroscopic data?
- High-resolution mass spectrometry (HRMS) : Resolves discrepancies in molecular ion peaks caused by isotopic patterns .
- 2D NMR (COSY, NOESY) : Clarifies ambiguous NOE correlations in rigid bicyclic systems .
Q. How are in vivo pharmacokinetic studies designed for this compound?
- Radiolabeling : Incorporation of ¹⁴C at the oxolane carbonyl enables tracking of distribution and excretion .
- Microsomal stability assays : Liver microsomes from multiple species (rat, human) assess interspecies metabolic differences .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
